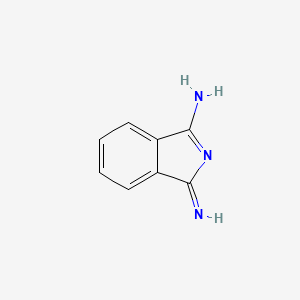

1,3-Diiminoisoindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516222. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iminoisoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCEPSDYHAHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044658 | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-11-9, 57500-34-2 | |

| Record name | 1-Imino-1H-isoindol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-imino-1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diiminoisoindoline: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diiminoisoindoline (B1677754), a pivotal intermediate in the synthesis of phthalocyanines, pigments, and various heterocyclic compounds with significant applications in materials science and medicinal chemistry.[1][2] This document outlines its chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₇N₃, is a heterocyclic compound that can exist in different tautomeric forms.[3] The most stable and commonly referenced tautomer is 3-iminoisoindol-1-amine.[3] It serves as a versatile building block in organic synthesis due to its two reactive imino groups.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [5][6] |

| Molecular Weight | 145.16 g/mol | [6][7] |

| Melting Point | ~197 °C (decomposes) | [5][8] |

| Appearance | Off-white to pale yellow crystalline powder | [5][8] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility: 31.6 g/L at 20 °C. | [5][9] |

| pKa | 8.47 ± 0.20 (Predicted) | [5] |

| LogP | 0.62 at 20 °C | [5][9] |

| Boiling Point | 254.27 °C (rough estimate) | [5][9] |

| Density | 1.2109 g/cm³ (rough estimate) | [5][9] |

| Refractive Index | 1.5400 (estimate) | [5][9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) / Description | Reference |

| UV-Vis (in Nujol) | 251 nm | 12,500 | [5][10] |

| 256 nm | 12,500 | [5][10] | |

| 303 nm | 4,600 | [5][10] | |

| Infrared (IR) (in Nujol) | 3150 cm⁻¹ | N-H stretching | [5][10] |

| 690 cm⁻¹ | C-H bending | [5][10] | |

| ¹H NMR | Spectra available | [11] | |

| ¹³C NMR | Spectra available | [11] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is from o-phthalonitrile. An alternative route starting from phthalic anhydride (B1165640) has also been reported.[12][13]

2.1. Synthesis from o-Phthalonitrile

This is the most common and direct route, involving the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, often catalyzed by a base.[12]

Experimental Protocol: Synthesis of this compound from o-Phthalonitrile [2][12][14]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.

-

Reagents:

-

o-Phthalonitrile

-

Alcohol solvent (e.g., methanol or ethanol)

-

Catalyst: Alkali metal or alkali metal compound (e.g., sodium hydroxide, sodium methoxide)

-

Ammonia gas

-

-

Procedure:

-

Add o-phthalonitrile and the alcohol solvent to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.[2][14]

-

Add a catalytic amount of the alkali metal or alkali metal compound. The catalyst amount can be between 0.01% and 10% of the mass of the o-phthalonitrile.[2][14]

-

Stir the mixture and begin bubbling ammonia gas through the solution. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[2][14]

-

Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.[2][14]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Isolate the product by filtration.

-

Wash the resulting solid with a cold solvent and dry it.

-

The crude product can be purified by recrystallization from methanol or a methanol/ether mixture with charcoal.[5]

-

Table 3: Summary of Reaction Parameters for Synthesis from o-Phthalonitrile

| Parameter | Range | Reference |

| Molar Ratio (o-phthalonitrile:solvent) | 1:1 to 1:15 | [2][14] |

| Catalyst Amount (% of o-phthalonitrile mass) | 0.01% to 10% | [2][14] |

| Molar Ratio (o-phthalonitrile:ammonia) | 1:0.3 to 1:13 | [2][14] |

| Reaction Temperature | 50-60 °C | [2][14] |

| Reaction Time | 4-6 hours | [2][14] |

2.2. Synthesis from Phthalic Anhydride

This method provides an alternative to the phthalonitrile (B49051) route, addressing potential raw material shortages.[13] The process involves the formation of phthalimide (B116566) as an intermediate.

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride [13]

-

Step 1: Synthesis of Phthalimide

-

Add phthalic anhydride and urea (B33335) to a suitable solvent (e.g., xylene) in a reactor. A typical molar ratio is 7:3 (phthalic anhydride:urea).

-

Heat the mixture to approximately 132 °C and maintain for 30 minutes.

-

Separate the water formed during the reaction.

-

Evaporate the solvent, cool the mixture, and isolate the solid phthalimide by suction filtration.

-

-

Step 2: Synthesis of this compound

-

Combine phthalimide, urea, ammonium (B1175870) nitrate, and a catalyst like ammonium molybdate (B1676688) in a high-boiling solvent (e.g., dichlorobenzene). A representative molar ratio is 100:300:124:1 (phthalimide:urea:ammonium nitrate:ammonium molybdate).

-

Heat the mixture to over 150 °C for 2 hours.

-

After the reaction, evaporate the solvent.

-

The resulting crude product can then be further purified.

-

Applications and Logical Workflows

This compound is a critical precursor in various synthetic pathways, particularly in the formation of macrocyclic compounds like phthalocyanines. Its bifunctional nature allows for condensation reactions to build larger, complex molecules.

Caption: Synthetic routes to and applications of this compound.

The diagram above illustrates the central role of this compound as a key intermediate. It can be synthesized from either o-phthalonitrile or phthalic anhydride and subsequently used to produce a range of valuable compounds.

Caption: General experimental workflow for this compound.

This workflow outlines the logical steps from synthesis to purification and final characterization of this compound, representing a standard procedure in a research and development setting.

Safety and Handling

This compound is classified as a hazardous substance. It is a severe eye and skin irritant and is toxic by inhalation, in contact with skin, and if swallowed.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[5][10]

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to a wide range of commercially and scientifically important molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective utilization in research and industrial applications. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 3. Diiminoisoindole - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 3468-11-9 [chemicalbook.com]

- 6. 1,3-ジイミドイソインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [chembk.com]

- 10. This compound CAS#: 3468-11-9 [m.chemicalbook.com]

- 11. This compound(57500-34-2) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]

- 14. Page loading... [wap.guidechem.com]

Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,3-diiminoisoindoline (B1677754) from phthalonitrile (B49051). This compound is a critical intermediate in the synthesis of phthalocyanines, which have applications in pigments, dyes, and pharmaceuticals.[1][2] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key reaction parameters. Quantitative data from various sources are summarized for comparative analysis. The guide also includes visualizations of the reaction pathway and a typical experimental workflow to aid in conceptual understanding and practical implementation.

Introduction

This compound is a pivotal precursor for the production of phthalocyanine (B1677752) pigments and dyes.[1] The synthesis of this intermediate from phthalonitrile (o-phenylenedinitrile) is a well-established chemical process, typically involving the reaction of phthalonitrile with ammonia (B1221849) in the presence of a catalyst.[1][3] The efficiency of this conversion is highly dependent on the choice of catalyst, solvent, and reaction conditions. This guide focuses on the most common and effective methods for this synthesis, providing detailed procedural information and comparative data.

Reaction Mechanism and Pathway

The synthesis of this compound from phthalonitrile proceeds through the catalyzed addition of ammonia to the nitrile groups of phthalonitrile. The reaction is believed to involve the initial formation of a mono-imino intermediate, which then undergoes a subsequent intramolecular cyclization and further reaction with ammonia to yield the final diimino product. The use of a basic catalyst, such as an alkali metal compound, facilitates the nucleophilic attack of ammonia on the nitrile carbons.

Key Reaction Parameters and Data

The yield and purity of this compound are significantly influenced by several factors, including the choice of catalyst, solvent, temperature, and molar ratios of reactants. A summary of typical reaction parameters is presented in the table below.

| Parameter | Range/Value | Notes | Reference(s) |

| Reactant | Phthalonitrile (ortho-phenylenedinitrile) | Starting material. | [1][3] |

| Reagent | Ammonia (gas) | Source of the imino groups. | [1][3] |

| Solvent | Alcoholic Solvents (e.g., Methanol (B129727), Ethanol) | The reaction medium. | [1][4] |

| Catalyst | Alkali Metals or Alkali Metal Compounds | Can be inorganic salts (e.g., sodium formate), hydroxides (e.g., sodium hydroxide), or organic salts. | [1][3][4] |

| Temperature | 50 - 60 °C | Optimal temperature range for the reaction. | [1][3][4] |

| Reaction Time | 4 - 6 hours | Duration required for completion of the reaction. | [1][3][4] |

| Molar Ratio (Phthalonitrile:Solvent) | 1:1 to 1:15 | Affects solubility and reaction kinetics. | [1][3] |

| Molar Ratio (Phthalonitrile:Ammonia) | 1:0.3 to 1:13 | A sufficient excess of ammonia is generally used. | [1][3] |

| Catalyst Loading | 0.01% - 10% (by mass of phthalonitrile) | The amount of catalyst can influence reaction rate and yield. | [1][3] |

| Yield | High (e.g., up to 107% mentioned for crude product) | Yields are generally high for this process. | [3] |

| Purity | Up to 97.5% (by HPLC) | The purity of the final product. | [3] |

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound from phthalonitrile. This should be adapted based on specific laboratory conditions and safety protocols.

4.1. Materials and Equipment

-

Phthalonitrile

-

Alcoholic solvent (e.g., methanol or ethanol)

-

Catalyst (e.g., sodium hydroxide (B78521) or sodium formate)

-

Ammonia gas

-

Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet, and condenser

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

4.2. Procedure

-

Reaction Setup: In a suitable reaction vessel, combine phthalonitrile, the alcoholic solvent, and the catalyst. The molar ratio of phthalonitrile to solvent can range from 1:1 to 1:15.[3] The catalyst loading is typically between 0.01% and 10% of the mass of phthalonitrile.[3]

-

Initiation of Reaction: Begin stirring the mixture and introduce a steady stream of ammonia gas into the reactor.

-

Heating: Gently heat the reaction mixture to a temperature of 50-60°C.[1][4]

-

Reaction Maintenance: Maintain the temperature and ammonia flow for a period of 4 to 6 hours, continuing to stir the mixture.[1][4]

-

Cooling and Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution.

-

Filtration: Filter the precipitate using a Buchner funnel and wash with a small amount of cold solvent to remove any unreacted starting material and byproducts.

-

Drying: Dry the isolated product in a vacuum oven at a suitable temperature.

Safety Considerations

-

Phthalonitrile and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonia is a corrosive and toxic gas. All manipulations involving ammonia should be performed in a well-ventilated fume hood.

-

The reaction should be conducted with appropriate temperature monitoring and control to avoid any runaway reactions.

Conclusion

The synthesis of this compound from phthalonitrile is a robust and high-yielding process that is fundamental to the production of phthalocyanine-based materials. By carefully controlling the reaction parameters, particularly the catalyst, solvent, and temperature, researchers can achieve high yields of a pure product. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this important chemical transformation in a research and development setting.

References

The Genesis of a Chromophore: An In-depth Technical Guide to the Discovery and History of 1,3-Diiminoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiminoisoindoline (B1677754), a seemingly unassuming heterocyclic compound, holds a pivotal position in the annals of synthetic chemistry. Its discovery and subsequent history are inextricably linked with the development of the vibrant and remarkably stable phthalocyanine (B1677752) pigments. This technical guide provides a comprehensive exploration of the origins of this compound, detailing its initial synthesis, key historical milestones, and the experimental foundations upon which our modern understanding is built. For the discerning researcher, this document collates critical quantitative data, outlines foundational experimental protocols, and visualizes the key pathways and timelines that mark its journey from a laboratory curiosity to an indispensable industrial intermediate.

A Serendipitous Emergence: The Phthalocyanine Connection

The story of this compound begins not with its own isolation, but with the accidental synthesis of its more famous descendants: the phthalocyanines. In the early 20th century, chemists observed the formation of intensely colored blue substances in unrelated industrial processes. Notably, in 1907, Braun and Tcherniac reported a blue, insoluble material when heating o-cyanobenzamide.[1] However, it was the serendipitous formation of copper phthalocyanine in 1927 by de Diesbach and von der Weid, and a similar discovery of iron phthalocyanine at Scottish Dyes Ltd. in 1928, that truly ignited interest in this new class of compounds.[1]

It was the groundbreaking work of Sir Reginald Patrick Linstead and his colleagues in the 1930s that elucidated the macrocyclic structure of phthalocyanines.[1] Their research revealed that these robust pigments were formed from four isoindole units. This naturally led to an investigation into the precursors and intermediates involved in their formation. This compound was identified as this crucial building block, the foundational molecule that tetramerizes to form the phthalocyanine ring system. While the exact date of its first isolation is intertwined with the early, often accidental, phthalocyanine syntheses, the systematic study and characterization of this compound as a distinct chemical entity were significantly advanced by the work of Elvidge and Linstead in the 1950s.

Key Milestones in the History of this compound

The timeline below outlines the critical developments in the discovery and understanding of this compound and its relationship with phthalocyanines.

Physicochemical Properties

The foundational studies by Elvidge, Linstead, and subsequent researchers have provided a clear quantitative profile of this compound. This data is crucial for its handling, purification, and application in further synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Melting Point | ~197 °C (decomposes) | [3][4] |

| Boiling Point | 300.5 °C | [2] |

| Appearance | Off-yellow to pale yellow crystals/powder | [3] |

| Solubility | Slightly soluble in DMSO and methanol (B129727). Soluble in water (31.6 g/L at 20°C). | [3] |

| CAS Number | 3468-11-9 | [2] |

Spectroscopic Data

The spectroscopic signature of this compound is well-characterized and essential for its identification and purity assessment.

| Spectroscopy | Key Data | Reference |

| UV-Vis (in Methanol) | λmax: 251 nm (ε ~12,500), 256 nm (ε ~12,500), 303 nm (ε ~4,600) | [3] |

| Infrared (Nujol Mull) | 3150 cm⁻¹ (N-H stretching), 1690 cm⁻¹ (C=N stretching) | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical shifts are observed for the aromatic and amine protons. | [1] |

| ¹³C NMR | Resonances corresponding to the aromatic and imino carbons are identifiable. | [5] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the most common starting materials being o-phthalonitrile and phthalic anhydride. Below are detailed protocols representative of these foundational methods.

Synthesis from o-Phthalonitrile

This is one of the most direct and widely employed methods for the laboratory and industrial-scale synthesis of this compound. The following protocol is based on principles outlined in various patents and publications.[7][8][9]

Workflow for Synthesis from o-Phthalonitrile

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place o-phthalonitrile (1 mole equivalent).

-

Addition of Solvent and Catalyst: Add a suitable alcohol solvent, such as methanol or ethanol (B145695) (providing a molar ratio of solvent to phthalonitrile between 9:1 and 15:1).[8] To this suspension, add a catalytic amount of an alkali metal alkoxide, such as sodium methoxide (B1231860) (typically 0.1-5% of the mass of phthalonitrile).[8]

-

Introduction of Ammonia: Begin stirring the mixture and bubble anhydrous ammonia gas through the suspension. The molar ratio of ammonia to phthalonitrile is generally in the range of 1:1 to 3:1.[8]

-

Reaction Conditions: Gently heat the reaction mixture to a temperature of 50-60°C and maintain this temperature with continuous stirring for 4 to 6 hours.[8] The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

-

Washing and Drying: Wash the collected solid with cold methanol and then with water to remove any unreacted starting materials and inorganic salts.

-

Final Product: Dry the purified product under vacuum to yield this compound as a crystalline solid. This method is reported to produce high yields, often exceeding 90%.[8]

Synthesis from Phthalic Anhydride and Urea (B33335)

An alternative and economically viable route, particularly for large-scale production, utilizes phthalic anhydride and urea as the primary reagents. This method proceeds via the in-situ formation of phthalimide (B116566).[9]

Detailed Methodology:

-

Initial Reaction: In a suitable reactor, a mixture of phthalic anhydride, urea, and a catalytic amount of ammonium (B1175870) molybdate (B1676688) is heated.[9] This initial step leads to the formation of phthalimide.

-

Formation of the Intermediate: Ammonium nitrate (B79036) is then introduced to the reaction mixture, which is heated to a higher temperature (typically above 150°C).[9] This facilitates the conversion of phthalimide to this compound nitrate.

-

Neutralization and Isolation: The resulting nitrate salt is then neutralized with a base, such as sodium hydroxide, to liberate the free this compound.

-

Purification: The crude product is then purified by washing with water and a suitable organic solvent.

The Central Role in Phthalocyanine Synthesis

The significance of this compound lies in its function as a direct precursor to the phthalocyanine macrocycle. The synthesis of metal phthalocyanines, which are of immense commercial importance as pigments and dyes, often proceeds through the in-situ formation and subsequent tetramerization of this compound in the presence of a metal salt.

Signaling Pathway of Phthalocyanine Formation

Conclusion

The discovery and history of this compound are a testament to the interplay of serendipity and systematic scientific inquiry. From its shadowy origins in the early observations of intensely colored byproducts to its definitive characterization and the elucidation of its pivotal role as a phthalocyanine precursor, this molecule has carved a significant niche in the world of synthetic chemistry. For researchers in materials science, dye chemistry, and drug development, a thorough understanding of the history, properties, and synthesis of this compound provides a crucial foundation for innovation and the development of novel functional molecules. The detailed data and protocols presented in this guide serve as a valuable resource for those seeking to harness the synthetic potential of this versatile chemical building block.

References

- 1. This compound(57500-34-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | 3468-11-9 | FD30335 | Biosynth [biosynth.com]

- 3. This compound | 3468-11-9 [chemicalbook.com]

- 4. 1,3-ジイミドイソインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mzCloud – 1 3 Diiminoisoindoline [mzcloud.org]

- 7. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic data (NMR, IR, UV-Vis) of 1,3-Diiminoisoindoline

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Diiminoisoindoline (B1677754)

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a pivotal precursor in the synthesis of phthalocyanine (B1677752) dyes and related macrocycles.[1][2] The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the characterization of this compound.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz instrument.[1] The observed chemical shifts are detailed in Table 1. The aromatic protons appear as multiplets in the range of δ 7.5-7.9 ppm, while a broad singlet corresponding to the imino protons is observed at approximately δ 8.7 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.7 | Broad Singlet | NH |

| 7.87 - 7.91 | Multiplet | Aromatic CH |

| 7.57 - 7.62 | Multiplet | Aromatic CH |

¹³C NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a Nujol mull, exhibits characteristic absorption bands.[3] The key vibrational frequencies are presented in Table 2. A notable feature is the N-H stretching vibration observed around 3150 cm⁻¹.[3]

Table 2: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3150 | N-H Stretch |

| 690 | C-H Bending (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound shows distinct maxima corresponding to electronic transitions within the molecule.[3] The absorption data, including molar absorptivity (ε), are summarized in Table 3.

Table 3: UV-Vis Spectroscopic Data for this compound.

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |

|---|---|

| 251 | 12,500 |

| 256 | 12,500 |

| 303 | 4,600 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not extensively described in the literature. However, standard methodologies for the spectroscopic analysis of solid organic compounds are applicable.

Sample Preparation

For analysis, this compound is typically used as a solid powder or crystalline material. Purity of the sample is crucial for obtaining accurate spectroscopic data and can be assessed by techniques such as thin-layer chromatography or melting point determination. The reported melting point is approximately 197 °C with decomposition.

NMR Spectroscopy

A general procedure for obtaining a ¹H NMR spectrum involves dissolving a few milligrams of this compound in a deuterated solvent, commonly DMSO-d₆, in a 5 mm NMR tube.[1] The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a more concentrated sample and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

The infrared spectrum is commonly obtained using the Nujol mull technique. A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to create a fine paste. This mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for analysis.

UV-Vis Spectroscopy

For UV-Vis analysis, a dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol (B145695) or methanol). The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Synthesis Workflow

This compound is a key intermediate in the synthesis of phthalocyanines. The general workflow for its synthesis and subsequent conversion is illustrated below.

Caption: Synthetic pathway of this compound and its use as a precursor for phthalocyanines.

References

Tautomerism in 1,3-Diiminoisoindoline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiminoisoindoline (B1677754) and its derivatives are pivotal intermediates in the synthesis of phthalocyanines and related macrocycles, which have broad applications in materials science and medicinal chemistry.[1][2] A critical aspect of the chemistry of these compounds is their existence in a state of tautomeric equilibrium. This guide provides a comprehensive overview of the tautomerism in this compound, detailing the structural and environmental factors that influence the equilibrium, the experimental and computational methods used for its characterization, and quantitative data on tautomer populations.

Introduction to Tautomerism in this compound

Prototropic tautomerism involves the migration of a proton between two or more positions within a molecule, leading to a dynamic equilibrium between structural isomers known as tautomers.[3] In the case of this compound, the principal tautomeric forms are the This compound (diimino) form and the 3-amino-1H-isoindol-1-imine (amino-imino) form.[4][5] The latter is also commonly referred to as phthalic imidine.

Extensive studies utilizing various spectroscopic and crystallographic techniques have demonstrated that the amino-imino tautomer is generally the more stable and, therefore, the predominant species in both solution and the solid state.[4][6][7] This preference is attributed to factors such as resonance stabilization and intramolecular hydrogen bonding.

Tautomeric Equilibrium

The dynamic equilibrium between the diimino and amino-imino forms of this compound is depicted below. The position of this equilibrium is sensitive to the electronic nature of substituents, the polarity of the solvent, and temperature.

Influence of Substituents

The introduction of substituents on the benzene (B151609) ring or on the exocyclic nitrogen atoms can significantly alter the tautomeric equilibrium. Electron-withdrawing groups tend to favor the amino-imino form by increasing the acidity of the migrating proton. Conversely, electron-donating groups can shift the equilibrium towards the diimino tautomer. For N-aryl substituted phthalic imidines, the amino tautomer (3-amino-1-N-arylimino-1H-isoindole) is the predominant form in polar solvents like DMSO-d6.[4]

Influence of Solvent

The polarity and proticity of the solvent play a crucial role in determining the tautomeric preference. In polar aprotic solvents such as DMSO-d6, the amino-imino tautomer of phthalic imidine is favored, existing in a 5:1 ratio with the diimino form.[4] However, in less polar solvents like chloroform (B151607) (CDCl3), the proportion of the diimino tautomer increases, leading to an observable equilibrium mixture.[4] Protic solvents can facilitate the tautomeric interconversion through an intermolecular proton transfer mechanism, which has a lower energy barrier compared to the intramolecular pathway.[8]

Quantitative Analysis of Tautomeric Equilibria

The relative populations of tautomers can be quantified using spectroscopic methods, particularly NMR. The data below summarizes the observed tautomer ratios for this compound and its N-substituted derivatives in different solvents.

| Compound | Solvent | Tautomer Ratio (Amino-imino : Diimino) | Reference |

| Phthalic imidine | DMSO-d6 | 5 : 1 | [4] |

| N-aryl phthalic imidines | DMSO-d6 | Predominantly Amino-imino | [4] |

| N-aryl phthalic imidines | CDCl3 | ~4 : 1 (Equilibrium Mixture) | [4] |

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric forms and their equilibrium is achieved through a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

-

¹H NMR: The chemical shifts of the N-H protons are indicative of the tautomeric form. In the amino-imino tautomer, distinct signals for the amino (-NH₂) and imino (=NH) protons are expected. Fast interconversion on the NMR timescale can lead to averaged signals.

-

¹³C NMR: The chemical shifts of the carbon atoms in the isoindoline (B1297411) core, particularly the carbons bonded to the exocyclic nitrogens (C1 and C3), are sensitive to the tautomeric state. By comparing the observed chemical shifts with those of model compounds locked in a specific tautomeric form (e.g., through N-methylation), the predominant tautomer can be identified.[4] For instance, the diimino form is confirmed as the major tautomer for 1,3-bis(arylimino)isoindolines by comparing their ¹³C chemical shifts with N-methylated derivatives.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[8]

-

Procedure: A suitable single crystal of the compound is grown and mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is used to solve the crystal structure, providing precise bond lengths and atomic positions.

-

Analysis: The C-N bond lengths within the five-membered ring and the exocyclic C=N bonds can definitively distinguish between the amino-imino and diimino tautomers. For example, X-ray analysis has shown that two polymorphs of this compound exist in the amino tautomeric form in the solid state.[6][7]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1), are employed to complement experimental findings.[8][9]

-

Methodology: The geometries of the possible tautomers are optimized, and their relative energies are calculated in the gas phase and in different solvents (using models like the Polarizable Continuum Model - PCM). Transition states for the interconversion can also be calculated to determine the energy barriers.

-

Application: These calculations help in predicting the most stable tautomer and understanding the energetic landscape of the tautomeric equilibrium. For this compound, computational studies have indicated that the amino-imino form is energetically more favorable.[8]

Visualizing Experimental and Synthetic Workflows

General Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in a this compound derivative.

Synthesis of this compound

This compound is commonly synthesized from phthalonitrile. The following diagram outlines a typical synthetic procedure.

Conclusion

The tautomeric behavior of this compound and its derivatives is a fundamental aspect of their chemistry, with the amino-imino tautomer being the predominantly observed form under most conditions. A thorough understanding of this equilibrium is essential for researchers in synthetic chemistry and drug development, as the specific tautomeric form can influence the reactivity, physical properties, and biological activity of these compounds. The synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for the detailed characterization of this important chemical phenomenon.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diiminoisoindole - Wikipedia [en.wikipedia.org]

- 6. Diiminoisoindoline: tautomerism, conformations, and polymorphism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Diiminoisoindoline: tautomerism, conformations, and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1,3-Diiminoisoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1,3-diiminoisoindoline (B1677754). This molecule is a crucial precursor in the synthesis of phthalocyanines and related macrocycles.[1] A thorough understanding of its fundamental molecular properties through computational methods is invaluable for its application in materials science and drug development. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a structured format for clarity and comparison.

Introduction

This compound (C₈H₇N₃) is a heterocyclic compound that can exist in different tautomeric forms.[2] Its molecular structure and electronic properties are fundamental to its reactivity and its role as a building block for larger, functional molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate these properties at the atomic level. These calculations provide insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors, which are often difficult to obtain through experimental means alone. This guide details the application of these computational techniques to this compound.

Theoretical Background

Quantum chemical calculations are founded on solving the Schrödinger equation for a given molecular system. For polyatomic molecules like this compound, approximations are necessary. Density Functional Theory (DFT) is a widely used method that approximates the electronic energy by using the electron density as the fundamental variable. The choice of the functional and basis set is critical for obtaining accurate results.

A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy, accounting for electron correlation and including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[3]

Computational Methodology

A systematic computational study of this compound involves several key steps, as illustrated in the workflow diagram below.

Geometry Optimization

The initial step is to determine the most stable 3D conformation of the this compound molecule. This is achieved by performing a geometry optimization calculation, which locates the minimum energy structure on the potential energy surface.

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian, ORCA, or a similar quantum chemistry software package.

-

Input File Preparation:

-

Define the molecular structure of this compound using Cartesian coordinates or a Z-matrix.

-

Specify the charge (0) and multiplicity (singlet).

-

Set the calculation type to Opt (Optimization).

-

Define the level of theory: B3LYP/6-311++G(d,p).

-

-

Execution: Run the calculation on a suitable computational platform.

-

Analysis: The output file will contain the optimized Cartesian coordinates of the atoms.

Vibrational Frequency Calculations

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or equivalent.

-

Input File Preparation:

-

Use the optimized geometry from the previous step.

-

Set the calculation type to Freq (Frequency).

-

Maintain the same level of theory: B3LYP/6-311++G(d,p).

-

-

Execution: Run the calculation.

-

Analysis: The output will provide a list of vibrational frequencies and their corresponding IR intensities.

Electronic Structure and Properties Analysis

Understanding the electronic structure is crucial for predicting the molecule's reactivity and intermolecular interactions. Key properties to analyze include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter for assessing the molecule's chemical reactivity and kinetic stability.

Experimental Protocol: Electronic Properties Analysis

-

Software: Gaussian, ORCA, or equivalent.

-

Input File Preparation:

-

Use the optimized geometry.

-

Request the generation of molecular orbitals and electrostatic potential maps.

-

-

Execution: This information is typically generated during the optimization or a subsequent single-point energy calculation.

-

Analysis: Visualize the HOMO and LUMO orbitals and the MEP surface using software like GaussView or Avogadro. The energies of the HOMO and LUMO are used to calculate various reactivity descriptors.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (imine) | ~1.30 Å |

| C-N (amine) | ~1.38 Å | |

| C=N | ~1.28 Å | |

| Bond Angle | C-N-C | ~108° |

| N-C-N | ~112° | |

| Dihedral Angle | C-C-C-C (benzene ring) | ~0° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |

| ν(N-H) stretch | ~3400 - 3500 | High | Imine/Amine N-H stretching |

| ν(C-H) stretch | ~3000 - 3100 | Medium | Aromatic C-H stretching |

| ν(C=N) stretch | ~1640 - 1680 | High | Imine C=N stretching |

| ν(C-N) stretch | ~1250 - 1350 | Medium | C-N stretching |

| δ(N-H) bend | ~1600 - 1650 | Medium | N-H bending |

Table 3: Electronic Properties and Reactivity Descriptors

| Property | Symbol | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | E_HOMO | ~ -5.5 eV |

| LUMO Energy | E_LUMO | ~ -1.0 eV |

| HOMO-LUMO Gap | ΔE | ~ 4.5 eV |

| Ionization Potential | IP | ~ 5.5 eV |

| Electron Affinity | EA | ~ 1.0 eV |

| Electronegativity | χ | ~ 3.25 eV |

| Hardness | η | ~ 2.25 eV |

| Softness | S | ~ 0.22 eV⁻¹ |

| Electrophilicity Index | ω | ~ 2.35 eV |

Visualization of Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of electronic properties, offer a comprehensive approach to understanding its fundamental chemical nature. The data generated from these calculations, such as optimized geometries, vibrational spectra, and reactivity descriptors, are invaluable for predicting its behavior in chemical reactions and for the rational design of new materials and potential therapeutic agents. The combination of theoretical calculations with experimental studies will continue to be a cornerstone of modern chemical research.

References

Navigating the Solubility and Stability of 1,3-Diiminoisoindoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiminoisoindoline (B1677754) is a pivotal intermediate in the synthesis of phthalocyanines, a class of compounds with significant applications in pigments, catalysis, and photodynamic therapy. Its utility in these fields is profoundly influenced by its solubility and stability in various organic solvents, which are critical parameters for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in organic solvents. Due to the limited quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | ~197 °C (decomposes) | [2][3] |

| pKa | 8.47 ± 0.20 (Predicted) | [2] |

| LogP | 0.62 at 20℃ | [2][4] |

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in the synthesis of its derivatives. The available data, however, is largely qualitative and, in some instances, contradictory.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. It is important to note the conflicting reports regarding its solubility in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), which is highlighted below.

| Solvent | Reported Solubility | Observations | Reference(s) |

| Water | 31.6 g/L at 20°C | - | [2][4] |

| Methanol | Slightly Soluble / Soluble | Contradictory reports exist. One source indicates slight solubility, while another states it is soluble.[2][3] It can also be crystallized from methanol.[2] | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Sonication may be required to aid dissolution. | [2][4] |

| Ethanol | Soluble | - | [5] |

| Diethyl Ether | Sparingly Soluble | Used in a mixture with methanol for crystallization, suggesting some solubility. | [2] |

| N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions involving this compound at elevated temperatures. | [6] |

| Glycerol (B35011) | Soluble | Used in combination with DMF for high-temperature reactions. | [6] |

| 1-Chloronaphthalene | Slightly Soluble | - | |

| Quinoline | Slightly Soluble | - |

Discussion of Solubility Characteristics

The structure of this compound, featuring a polar isoindoline (B1297411) core with two imino groups, allows for hydrogen bonding, which likely contributes to its solubility in polar solvents like water, methanol, and ethanol. Its solubility in polar aprotic solvents such as DMSO and DMF can be attributed to dipole-dipole interactions. The limited solubility in nonpolar solvents is expected given its polar nature. The discrepancies in reported solubility highlight the necessity for standardized, quantitative experimental determination.

Stability Profile

The stability of this compound in solution is a critical consideration for its storage and handling, as well as for reaction design and control. The available data on its stability is sparse and primarily qualitative.

General Stability Observations

-

Thermal Stability: this compound is utilized in reactions conducted at elevated temperatures, for instance, in a mixture of DMF and glycerol under reflux, which suggests a reasonable degree of thermal stability in these solvents.[6]

-

Stability in Specific Solvents: It has been reported to be stable in 2-N,N-dimethylaminoethanol at temperatures of 70°C or lower.

Potential Degradation Pathways

While specific degradation pathways in organic solvents have not been extensively documented, potential degradation could occur through hydrolysis of the imino groups, particularly in the presence of trace amounts of water, to form phthalimide (B116566) derivatives. The compound's color change to green upon heating suggests the possibility of thermal decomposition or rearrangement.[2]

Experimental Protocols

Given the paucity of quantitative data, the following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.

Workflow for Solubility and Stability Assessment

Caption: Experimental workflow for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

-

Materials:

-

Pure this compound

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the solubility in units such as mg/mL or g/100 mL.

-

Protocol for Stability Assessment (Isothermal Incubation)

-

Materials:

-

Stock solution of this compound in the selected organic solvent at a known concentration.

-

Incubators or environmental chambers capable of controlling temperature and light exposure.

-

Amber vials to protect from light (for photostability studies, clear vials should be used).

-

HPLC system with a photodiode array (PDA) detector to monitor for the appearance of degradation products.

-

-

Procedure:

-

Dispense aliquots of the stock solution into several vials.

-

Place the vials in the incubator set to the desired temperature(s). For photostability, place vials in a photostability chamber. Include a set of control vials protected from light.

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

-

Analyze the sample immediately by HPLC to determine the concentration of the parent compound and to detect any degradation products.

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics by fitting the data to appropriate rate laws (e.g., zero-order, first-order).

-

Signaling Pathway for Stability Analysis

The following diagram illustrates the logical flow of a typical stability study, from sample preparation to data analysis.

Caption: Logical flow of a stability study for this compound.

Conclusion

The solubility and stability of this compound in organic solvents are fundamental parameters that govern its utility in synthetic and pharmaceutical applications. While existing literature provides a qualitative understanding, there is a clear need for robust, quantitative data. The contradictory reports on its solubility in key solvents such as methanol and DMSO underscore the importance of independent experimental verification. The detailed protocols provided in this guide offer a systematic approach for researchers to generate reliable and reproducible solubility and stability data, thereby facilitating more controlled and efficient process development and formulation design. Future studies should focus on generating a comprehensive quantitative solubility and stability database for this compound across a wider range of pharmaceutically and industrially relevant organic solvents.

References

Unraveling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Diiminoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiminoisoindoline (B1677754) (DIIN) is a pivotal precursor in the synthesis of phthalocyanines, a class of compounds with significant applications in pigments, dyes, and photodynamic therapy. A profound understanding of its three-dimensional structure is paramount for the rational design of novel derivatives and for controlling the synthesis of advanced materials. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, consolidating available crystallographic data, outlining detailed experimental protocols for its characterization, and visualizing its molecular and logical relationships.

Introduction

This compound is a heterocyclic compound that can exist in different tautomeric forms. Its molecular structure has been the subject of interest due to its role as a fundamental building block for macrocyclic compounds like phthalocyanines. The precise arrangement of atoms within its crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates its physical and chemical properties. This guide delves into the crystallographic analysis of DIIN, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, often in the presence of a catalyst.[1][2][3]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: A mixture of o-phthalonitrile and a catalyst (e.g., an alkali metal or alkali metal compound) is prepared in a reactor containing an alcohol solvent (e.g., methanol (B129727) or ethanol).[1][2][3]

-

Ammonia Introduction: Ammonia gas is introduced into the stirred reaction mixture.[1][2][3]

-

Heating: The temperature of the reaction mixture is raised to between 50 and 60 °C.[1][2][3]

-

Reaction Time: The reaction is allowed to proceed for 4 to 6 hours at this temperature.[1][2][3]

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.[1][2] The solvent can be removed by distillation prior to cooling and filtration to improve the yield.[2]

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through recrystallization from various solvents, such as water, methanol, or a mixture of methanol and diethyl ether.[4][5] The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling to induce crystallization.

Crystal Structure Analysis

The definitive determination of the three-dimensional structure of this compound was reported by Zhang et al. in 2004, revealing details about its tautomerism, conformation, and polymorphism.[6] While the specific crystallographic data from this seminal work is not fully available in the public domain, this section outlines the key parameters typically reported in such an analysis.

Crystallographic Data

The following table summarizes the expected crystallographic data for this compound. Note: The values presented here are illustrative and based on typical small molecule crystal structures, as the specific data from the primary literature could not be retrieved.

| Parameter | Value |

| Chemical Formula | C₈H₇N₃ |

| Formula Weight | 145.16 g/mol |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Unit Cell Dimensions | |

| a | Value in Å |

| b | Value in Å |

| c | Value in Å |

| α | Value in ° |

| β | Value in ° |

| γ | Value in ° |

| Volume | Value in ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | Value in g/cm³ |

| Data Collection | |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | Value in K |

| Refinement | |

| R-factor | Value |

| Goodness-of-fit | Value |

Selected Bond Lengths and Angles

The molecular geometry of this compound is defined by its bond lengths and angles. The table below provides an illustrative summary of key intramolecular distances and angles.

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| C-C (aromatic) | Approx. 1.36-1.40 Å |

| C-N (imine) | Approx. 1.27-1.30 Å |

| C-N (amine) | Approx. 1.33-1.38 Å |

| N-H | Approx. 0.86-0.90 Å |

| Bond Angles | |

| C-N-C | Approx. 105-110° |

| C-C-C (aromatic) | Approx. 118-122° |

| H-N-C | Approx. 115-125° |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound involves a standardized workflow.

Crystal Mounting and Data Collection

-

Crystal Selection: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields the final, high-resolution crystal structure.

Molecular Structure and Signaling Pathways

The molecular structure of this compound is the foundation for its chemical reactivity and its role as a precursor in various synthetic pathways.

Caption: Synthetic pathway of this compound.

The primary "signaling pathway" for this compound is its synthetic utility, particularly in the formation of phthalocyanines.

Caption: Formation of Metallophthalocyanine from this compound.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular geometry and intermolecular interactions. This knowledge is crucial for understanding its reactivity and for the targeted design of novel phthalocyanine-based materials and pharmaceuticals. While detailed crystallographic data from primary sources remains somewhat elusive in the public domain, the established methodologies for its synthesis and characterization, as outlined in this guide, provide a solid foundation for further research and development in this important area of chemical science.

References

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. researchgate.net [researchgate.net]

- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 3468-11-9 [chemicalbook.com]

- 6. Diiminoisoindole - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of the 1,3-Diiminoisoindoline Scaffold: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiminoisoindoline (B1677754), a unique heterocyclic compound, serves as a critical and versatile precursor in the synthesis of a multitude of pharmacologically active agents. While its primary role has historically been in the production of pigments and dyes, recent scientific inquiry has unveiled the significant therapeutic potential of its derivatives, particularly in the realm of oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the burgeoning research areas centered around the this compound core. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic insights into isoindoline-1,3-dione derivatives, which are key compounds derived from the parent structure. This document summarizes quantitative biological data, presents detailed experimental protocols for pivotal assays, and employs visualizations to elucidate key signaling pathways and experimental workflows, thereby serving as a foundational resource for future drug discovery and development endeavors.

Introduction: The this compound Core

This compound (DII) is a reactive intermediate characterized by a fused benzene (B151609) and dihydropyrrole ring system with two imino functional groups.[1][2] Its unique structural features and reactivity make it an important building block in organic synthesis.[3] While DII itself is primarily utilized as a precursor, its more stable and synthetically versatile derivative, isoindoline-1,3-dione (also known as phthalimide), has emerged as a privileged scaffold in medicinal chemistry. The isoindoline-1,3-dione framework is present in a number of clinically significant drugs, demonstrating its importance in the development of therapeutic agents.[4] This guide will focus on the key research areas where derivatives of the this compound core are showing significant promise.

Key Research Areas and Biological Activities

The modification of the this compound scaffold, primarily into isoindoline-1,3-diones, has yielded a diverse library of compounds with a broad spectrum of biological activities. The primary areas of investigation include anticancer, enzyme inhibition, and anti-inflammatory effects.

Anticancer Activity

A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as potent anticancer agents.[5][6][7] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of breast, lung, colon, and leukemia.[5][8]

The anticancer mechanism of these derivatives is often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Studies have shown that certain derivatives can trigger these effects, leading to the inhibition of tumor growth.[7] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the isoindoline-1,3-dione core play a crucial role in their cytotoxic potency.[5][6] For instance, the presence of specific functional groups like silyl (B83357) ethers, hydroxyl, and bromo moieties has been correlated with enhanced anticancer activity.[5][6]

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. This inhibitory activity opens avenues for their therapeutic application in various disorders.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a crucial target in cancer therapy, and its overactivation is associated with tumor progression. Certain isoindoline-1,3-dione derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation.[4]

-

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Novel isoindoline-1,3-dione derivatives have been synthesized and evaluated as AChE inhibitors, with some compounds exhibiting potent inhibitory activity.[10]

-

Poly (ADP-ribose) polymerase (PARP-1) Inhibition: PARP-1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Isoindoline-1,3-dione derivatives have been explored as potential PARP-1 inhibitors.[11]

Anti-inflammatory and Analgesic Activity

The isoindoline-1,3-dione scaffold has also been investigated for its anti-inflammatory and analgesic properties. Some derivatives have shown the ability to inhibit inflammatory pathways, suggesting their potential in treating inflammatory conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various isoindoline-1,3-dione derivatives.

Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 7c | EKVX (Non-Small Cell Lung) | % Growth Inhibition | 75.46 | [5] |

| CAKI-1 (Renal) | % Growth Inhibition | 78.52 | [5] | |

| UACC-62 (Melanoma) | % Growth Inhibition | 80.81 | [5] | |

| MCF7 (Breast) | % Growth Inhibition | 83.48 | [5] | |

| Compound 7 | A549 (Lung) | IC50 (µM) | 19.41 ± 0.01 | [12] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 (µg/mL) | 0.26 | [7] |

| K562 (Chronic myelogenous leukemia) | CC50 (µg/mL) | 3.81 | [7] |

Table 2: Enzyme Inhibition by Isoindoline-1,3-dione Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EGFR Kinase | IC50 (nM) | 42.91 ± 0.80 | [5] |

| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase (AChE) | IC50 (µM) | 2.1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This compound can be synthesized from o-phthalonitrile.[13]

-

Reaction Setup: A mixture of o-phthalonitrile and a catalytic amount of a base (e.g., sodium methoxide) is prepared in an alcohol solvent (e.g., methanol) within a reaction vessel equipped with a stirrer and a gas inlet.

-

Reaction Conditions: Ammonia gas is bubbled through the stirred mixture. The reaction is typically heated to a temperature between 50-60°C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent.[13]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis: Annexin V-FITC/PI Staining

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

EGFR Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[14][15]

-

Reaction Setup: The reaction is typically performed in a 96-well or 384-well plate. The test compound, recombinant EGFR enzyme, a specific peptide substrate, and ATP are combined in a kinase assay buffer.[16]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]

-

Signal Detection: After incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced (or ATP consumed). In the ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified using a luciferase-luciferin reaction, producing a luminescent signal.[15]

-